Undecanol
Overview
Description
Undecanol: , also known by its IUPAC name undecan-1-ol , is a fatty alcohol with the chemical formula C₁₁H₂₄O . It is a colorless, water-insoluble liquid with a melting point of 19°C and a boiling point of 243°C . This compound is commonly used in the flavoring and fragrance industries due to its floral, citrus-like odor .
Scientific Research Applications
Undecanol has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Undecanol, also known as 1-undecanol or undecan-1-ol , is a fatty alcohol that primarily targets yeast cells such as Saccharomyces cerevisiae . It exhibits potent fungicidal activity against these yeast cells .
Mode of Action
This compound interacts with yeast cells by disrupting the native membrane-associated function of the integral proteins . This disruption is primarily due to this compound’s ability as a nonionic surfactant . The balance between its hydrophilic (water-attracting) and hydrophobic (water-repelling) portions is crucial for its maximum activity .
Biochemical Pathways
This compound affects the biochemical pathways related to glucose-induced acidification in yeast cells . It inhibits the plasma membrane H±ATPase, an enzyme that plays a critical role in maintaining the pH balance within the cell . This inhibition disrupts the normal functioning of the cell, leading to its death .
Pharmacokinetics
As a fatty alcohol, it is likely to have low water solubility , which could impact its bioavailability and distribution within the body.
Result of Action
The primary result of this compound’s action is the death of yeast cells . It rapidly kills S. cerevisiae cells, even those in which cell division is inhibited .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the balance between its hydrophilic and hydrophobic portions can affect its activity . , suggesting that it can maintain its effectiveness across different pH environments.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
These are aliphatic alcohols consisting of a chain of at least six carbon atoms
Cellular Effects
Undecanol has been found to exhibit antifungal activity against Saccharomyces cerevisiae, a type of yeast . It was found to be the most potent fungicide against this yeast, indicating that it can have significant effects on certain types of cells
Molecular Mechanism
It is known that this compound can be used as a precursor in the synthesis of undecanal by chemoselective oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions: Undecanol can be synthesized through the reduction of undecanal, the analogous aldehyde . This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride . Another method involves the reduction of ethyl undecanoate by sodium metal or through pressure-catalyzed hydrogenation of ethyl undecenoate .
Industrial Production Methods: Industrially, this compound is produced by the hydrogenation of undecanoic acid or undecanal . The process typically involves the use of catalysts such as nickel or palladium under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions:
Reduction: this compound can be reduced to undecane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: this compound can undergo substitution reactions to form esters, ethers, and halides.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Acid chlorides, alkyl halides, and alcohols are commonly used reagents for substitution reactions.
Major Products:
Oxidation: Undecanal
Reduction: Undecane
Substitution: Esters, ethers, and halides
Comparison with Similar Compounds
Decanol (C₁₀H₂₂O): Similar in structure but with one less carbon atom.
Dodecanol (C₁₂H₂₆O): Similar in structure but with one more carbon atom.
Uniqueness of Undecanol: this compound’s unique position in the series of fatty alcohols gives it distinct physical and chemical properties, such as its specific melting and boiling points, and its particular odor profile . Its balance of hydrophilic and hydrophobic characteristics makes it particularly effective as a surfactant and antimicrobial agent .
Properties
IUPAC Name |
undecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIOQYGWTQBHNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O, Array | |
Record name | 1-UNDECANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9158 | |
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Record name | UNDECYL ALCOHOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026915 | |
Record name | 1-Undecanol | |
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Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-undecanol appears as a water-white liquid with a mild odor. Flash point 250 °F. Slightly soluble in water. Considered a marine pollutant by DOT. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater or streams. Mildly irritating to both the eyes and skin., Liquid, Colorless liquid with a citrus odor; [Hawley], COLOURLESS LIQUID., colourless liquid/fatty-floral odour | |
Record name | 1-UNDECANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9158 | |
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Record name | 1-Undecanol | |
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Record name | 1-Undecanol | |
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Record name | UNDECYL ALCOHOL | |
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Boiling Point |
473 °F at 760 mmHg (USCG, 1999), 243 °C at 760 mm Hg, 146.00 °C. @ 30.00 mm Hg, 245 °C | |
Record name | 1-UNDECANOL | |
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Record name | 1-UNDECANOL | |
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Record name | 1-Undecanol | |
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Flash Point |
200 °F (USCG, 1999), 93.3 °C, Above 82 °C, 113 °C | |
Record name | 1-UNDECANOL | |
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Record name | 1-Undecanol | |
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Solubility |
Soluble in ethanol; very soluble in ether, Soluble in 60% alcohol, Solubility in water: none, soluble in most fixed oils; insoluble in water, 1ml in 4 ml of 60% alcohol (in ethanol) | |
Record name | 1-UNDECANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |
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Record name | UNDECYL ALCOHOL | |
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Record name | Undecyl alcohol | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/260/ | |
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Density |
0.835 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8298 at 20 °C/4 °C, Relative density (water = 1): 0.83, 0.820-0.840 | |
Record name | 1-UNDECANOL | |
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Record name | Undecyl alcohol | |
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Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00297 [mmHg] | |
Record name | 1-Undecanol | |
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Mechanism of Action |
... Undecanol was the most potent fungicide followed by decanol. The time-kill curve study showed that undecanol was fungicidal against S. cerevisiae at any growth stages was not influenced by pH values. The alcohols tested inhibited glucose-induced acidification by inhibiting the plasma membrane H(+)-ATPase. The primary antifungal action of amphipathic medium-chain (C(9)-C(12)) alkanols comes mainly from their ability as nonionic surfactants to disrupt the native membrane-associated function of the integral proteins. | |
Record name | 1-UNDECANOL | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-42-5; 30207-98-8, 112-42-5, 143819-62-9, 30207-98-8 | |
Record name | 1-UNDECANOL | |
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Record name | 1-Undecanol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | UNDECYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
60.6 °F (USCG, 1999), 19 °C, 15.9 °C | |
Record name | 1-UNDECANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9158 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-UNDECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Undecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | UNDECYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.